

A Technical Guide to 4-Chloro-1-ethynyl-2-fluorobenzene

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Compound of Interest

Compound Name: 4-Chloro-1-ethynyl-2-fluorobenzene

Cat. No.: B574084

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-Chloro-1-ethynyl-2-fluorobenzene**, a versatile building block in organic synthesis. It details the compound's properties, its significant applications in medicinal chemistry and materials science, and provides a detailed experimental protocol for its use in Sonogashira coupling reactions.

Compound Identification and Properties

4-Chloro-1-ethynyl-2-fluorobenzene is a halogenated aromatic compound recognized for its utility as a synthetic intermediate. Its unique substitution pattern, featuring chloro, fluoro, and ethynyl groups, allows for diverse chemical transformations.

Table 1: Physicochemical Properties of **4-Chloro-1-ethynyl-2-fluorobenzene**

Property	Value	Source
CAS Number	188472-71-1	[1]
Molecular Formula	C ₈ H ₄ ClF	[1]
Molecular Weight	154.57 g/mol	[1]
SMILES	<chem>FC1=CC(Cl)=CC=C1C#C</chem>	[1]
Topological Polar Surface Area (TPSA)	0 Å ²	[1]
LogP (octanol-water partition coefficient)	2.4604	[1]
Hydrogen Bond Acceptors	0	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	0	[1]

Applications in Research and Development

The chemical architecture of **4-Chloro-1-ethynyl-2-fluorobenzene** makes it a valuable reagent in several advanced scientific fields.

2.1 Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[2] The presence of both chloro and fluoro substituents provides specific steric and electronic properties that can influence the biological activity and metabolic stability of the final products.[3][4] More than 250 FDA-approved drugs contain chlorine, highlighting the importance of chlorinated intermediates in drug discovery.[4]

2.2 Sonogashira Coupling and Heterocycle Formation

The terminal ethynyl group is the most reactive site, readily participating in carbon-carbon bond-forming reactions.[2] The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a primary application.[5][6] This reaction is instrumental in constructing the core scaffolds of many complex molecules,

including precursors to Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.[7] The ability to form intricate heterocyclic compounds through such reactions makes it a key component in many drug discovery programs.[2]

2.3 Materials Science

Beyond life sciences, the distinct electronic properties of **4-Chloro-1-ethynyl-2-fluorobenzene** lend themselves to applications in materials science. It is a suitable precursor for the development of novel organic semiconductors and liquid crystals, where fine-tuning of electronic and physical properties is critical.[2]

Experimental Protocols: Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for utilizing **4-Chloro-1-ethynyl-2-fluorobenzene**. Below is a representative protocol for the coupling of this compound with an aryl bromide.

Objective: To synthesize a diarylacetylene derivative via a palladium-copper co-catalyzed Sonogashira cross-coupling reaction.

Table 2: Reagents and Materials for Sonogashira Coupling

Reagent/Material	Purpose	Typical Quantity (for 1 mmol scale)
4-Chloro-1-ethynyl-2-fluorobenzene	Alkyne Substrate	1.2 mmol, 185.5 mg
Aryl Bromide (e.g., 1-bromo-4-iodobenzene)	Coupling Partner	1.0 mmol
Palladium(II) acetate (Pd(OAc) ₂)	Palladium Catalyst	0.02 mmol, 4.5 mg
Triphenylphosphine (PPh ₃)	Ligand	0.04 mmol, 10.5 mg
Copper(I) iodide (CuI)	Co-catalyst	0.03 mmol, 5.7 mg
Triethylamine (TEA)	Base and Solvent	5 mL
Toluene, anhydrous	Solvent	5 mL
Schlenk flask	Reaction Vessel	25 mL
Magnetic stirrer, heating plate	Equipment	As needed
Argon or Nitrogen gas supply	Inert Atmosphere	As needed
Ethyl acetate, Brine, Anhydrous sodium sulfate	Workup Reagents	As needed
Silica gel	Chromatography	As needed

Methodology:

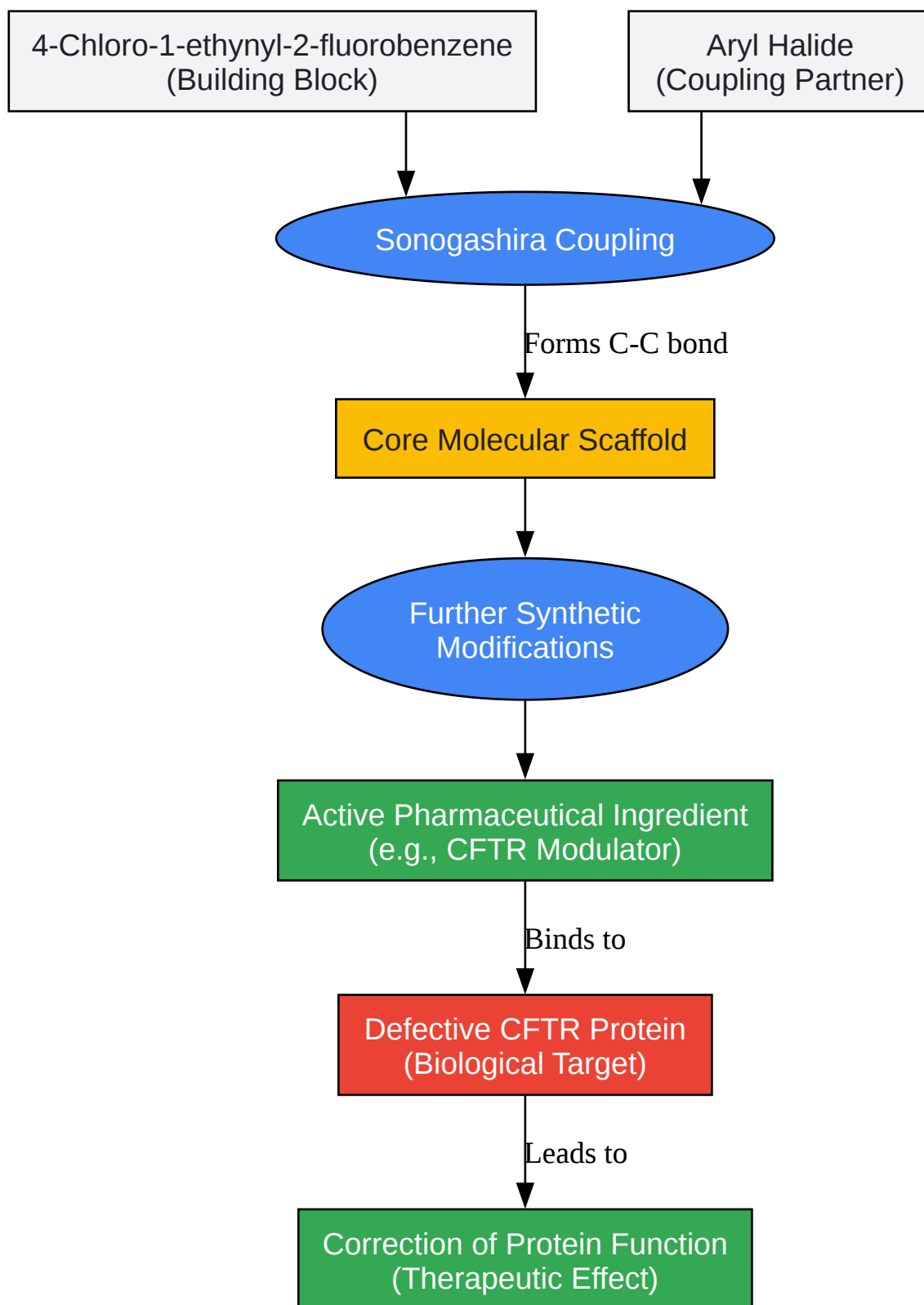
- **Reaction Setup:** To a dry 25 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), Palladium(II) acetate (0.02 eq), Triphenylphosphine (0.04 eq), and Copper(I) iodide (0.03 eq).^[7]
- **Reagent Addition:** Add anhydrous toluene (5 mL) and anhydrous triethylamine (2.0 eq) to the flask via syringe. Stir the mixture for 15 minutes at room temperature to allow for complex formation.^[7]

- Substrate Addition: Add **4-Chloro-1-ethynyl-2-fluorobenzene** (1.2 eq) to the reaction mixture.
- Reaction Execution: Heat the reaction mixture to 70 °C.[\[7\]](#)
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
[\[7\]](#)
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the catalyst.[\[7\]](#) Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.[\[7\]](#)
- Isolation: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[\[7\]](#)
- Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired coupled product.[\[7\]](#)

Visualizations

4.1 Logical Pathway for Application in Drug Discovery

The following diagram illustrates the logical role of **4-Chloro-1-ethynyl-2-fluorobenzene** as a building block in the synthesis of a potential therapeutic agent, such as a CFTR modulator.

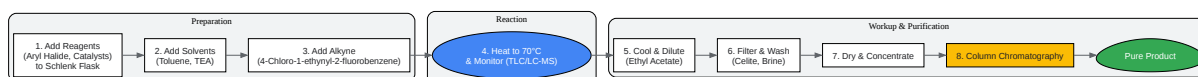


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Caption: Role of the compound in a drug discovery workflow.

4.2 Experimental Workflow for Sonogashira Coupling

This diagram outlines the general laboratory workflow for performing the Sonogashira coupling reaction described in the protocol.



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Caption: General workflow for the Sonogashira coupling experiment.

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